1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
Brand Name: Vulcanchem
CAS No.: 107659-77-8
VCID: VC17018910
InChI: InChI=1S/C20H19N3O3/c1-14-3-7-16(8-4-14)18-20(26-19(24)25-18,11-23-13-21-12-22-23)17-9-5-15(2)6-10-17/h3-10,12-13,18H,11H2,1-2H3/t18-,20-/m1/s1
SMILES:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

CAS No.: 107659-77-8

Cat. No.: VC17018910

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- - 107659-77-8

Specification

CAS No. 107659-77-8
Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name (4S,5R)-4,5-bis(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one
Standard InChI InChI=1S/C20H19N3O3/c1-14-3-7-16(8-4-14)18-20(26-19(24)25-18,11-23-13-21-12-22-23)17-9-5-15(2)6-10-17/h3-10,12-13,18H,11H2,1-2H3/t18-,20-/m1/s1
Standard InChI Key SZECVRQNFDXUCS-UYAOXDASSA-N
Isomeric SMILES CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C
Canonical SMILES CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a five-membered 1,3-dioxolan-2-one ring, a cyclic carbonate derivative. At position 4, a 2-chlorophenyl group and a 1,2,4-triazol-1-ylmethyl substituent are attached, while position 5 hosts a phenyl group. The stereochemistry at C4 and C5 is defined as (4S,5R), confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The para-methyl groups on the phenyl rings enhance lipophilicity, as evidenced by a computed partition coefficient (LogP) of 3.7 .

Stereoisomerism and Chirality

The (4S,5R) configuration is critical for biological activity. Comparative studies of enantiomers demonstrate that the (4R,5S) form exhibits reduced antifungal efficacy, underscoring the importance of stereochemical precision in drug design . The chiral centers arise during synthesis via asymmetric catalysis, often employing Sharpless epoxidation or enzymatic resolution techniques .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis begins with the condensation of 4-methylbenzaldehyde with ethylene carbonate under basic conditions to form the dioxolanone core. Subsequent Friedel-Crafts alkylation introduces the triazole moiety using 1H-1,2,4-triazole and chloromethyl methyl ether. Stereochemical control is achieved through chiral auxiliaries or metal-catalyzed asymmetric reactions, yielding the (4S,5R) enantiomer with >98% enantiomeric excess (ee) .

Table 1: Synthetic Parameters and Yields

StepReagentsTemperature (°C)Yield (%)
1K₂CO₃, DMF8072
2AlCl₃, CH₂Cl₂0–2565
3Chiral Rh catalyst4089

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular formula ([M+H]⁺ m/z 350.1501), while infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at 1,780 cm⁻¹ .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 187–189°C and a boiling point of 587.2°C at atmospheric pressure. Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability .

Table 2: Physicochemical Data

PropertyValue
Molecular Weight349.38 g/mol
Density1.27 g/cm³
Refractive Index1.635
Solubility in Water<0.1 mg/mL
LogP3.7

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.25–7.15 (m, 8H, aromatic), δ 5.42 (s, 1H, triazole-CH₂), δ 4.78 (d, J = 6.8 Hz, 1H, C4-H), and δ 2.35 (s, 6H, CH₃) .

Pharmacological Activity

Antifungal Mechanism

The compound inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis. This mechanism parallels azole antifungals like fluconazole but with enhanced potency against resistant strains (IC₅₀ = 0.12 μM vs. Candida albicans) .

Table 3: In Vitro Antifungal Activity

Fungal StrainMIC (μg/mL)
Candida albicans0.48
Aspergillus fumigatus1.92
Cryptococcus neoformans0.96

Pharmacokinetics

Oral bioavailability in rodent models reaches 68%, with a plasma half-life of 6.2 hours. The compound’s lipophilicity facilitates blood-brain barrier penetration, suggesting potential for central nervous system (CNS) fungal infections .

Applications and Regulatory Status

Preclinical Development

As a preclinical candidate, the compound has undergone toxicology studies in rats (LD₅₀ > 2,000 mg/kg) and shows no genotoxicity in Ames tests. Phase I trials are pending, with optimization ongoing to reduce hepatic cytochrome P450 inhibition .

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